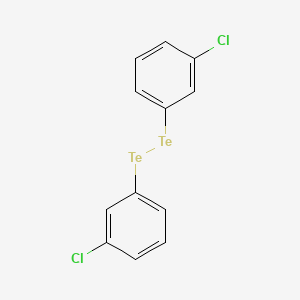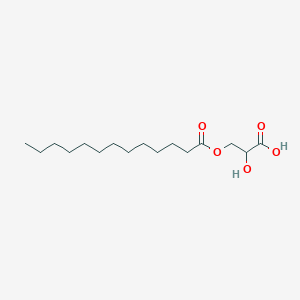![molecular formula C22H17N5O4 B14498887 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine CAS No. 64863-97-4](/img/structure/B14498887.png)
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is a complex organic compound characterized by its diazenyl functional group and nitro-substituted naphthalene rings
Vorbereitungsmethoden
The synthesis of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine typically involves a multi-step process. One common method includes the diazotization of an amine precursor followed by coupling with a nitro-substituted naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group. Industrial production methods may involve large-scale batch reactions with stringent purification steps to achieve high purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions, leading to the formation of more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, metal catalysts, and strong acids or bases. .
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability
Wirkmechanismus
The mechanism of action of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine involves its interaction with molecular targets through its diazenyl and nitro groups. These functional groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diazenyl and nitro-substituted naphthalene derivatives. Compared to these compounds, 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is unique due to its specific substitution pattern and the presence of both diazenyl and nitro groups. This combination of functional groups provides distinct chemical reactivity and potential applications. Similar compounds include:
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol .
Eigenschaften
CAS-Nummer |
64863-97-4 |
|---|---|
Molekularformel |
C22H17N5O4 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
4-[(2,4-dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C22H17N5O4/c1-2-23-18-11-12-19(15-8-4-3-7-14(15)18)24-25-22-17-10-6-5-9-16(17)20(26(28)29)13-21(22)27(30)31/h3-13,23H,2H2,1H3 |
InChI-Schlüssel |
XAMQNYLRZDEMCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
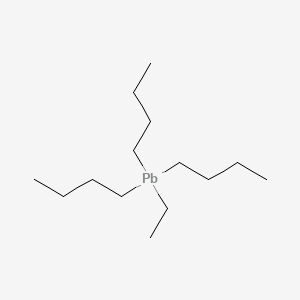
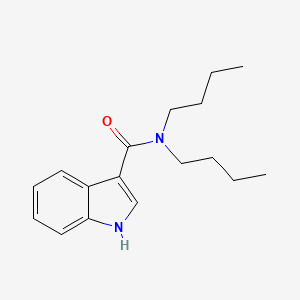
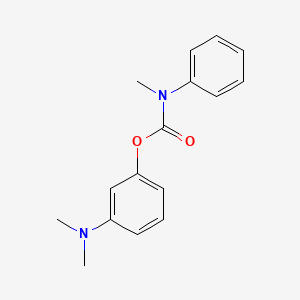
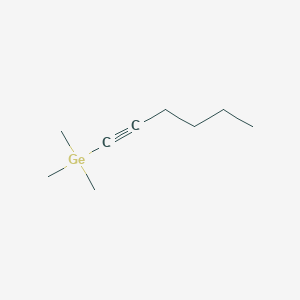
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
